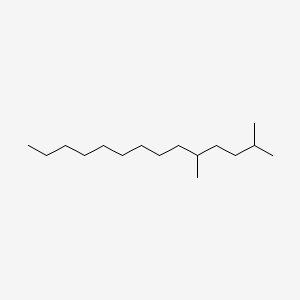

2,5-Dimethyltetradecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56292-69-4 |

|---|---|

Molecular Formula |

C16H34 |

Molecular Weight |

226.44 g/mol |

IUPAC Name |

2,5-dimethyltetradecane |

InChI |

InChI=1S/C16H34/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h15-16H,5-14H2,1-4H3 |

InChI Key |

RQSUKZIRUMCUSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)CCC(C)C |

Origin of Product |

United States |

Contextualization Within Branched Hydrocarbon Chemistry Research

Branched hydrocarbons are organic compounds consisting of carbon and hydrogen atoms, characterized by a main carbon chain with one or more smaller carbon chains, or alkyl groups, attached. opentextbc.ca The study of these molecules is a fundamental part of organic chemistry, as the branching structure significantly influences their physical and chemical properties compared to their straight-chain (n-alkane) counterparts. opentextbc.cafiveable.me

Research in branched hydrocarbon chemistry is extensive and covers several key areas:

Synthesis and Nomenclature: A primary focus is the development of synthetic pathways to create specific branched structures. plymouth.ac.uktandfonline.com This involves creating new carbon-carbon bonds, often through organometallic reactions. plymouth.ac.uk A systematic set of rules, developed by the International Union of Pure and Applied Chemistry (IUPAC), allows for the unambiguous naming of these complex molecules based on their structure. opentextbc.ca

Structure-Property Relationships: A significant area of inquiry is how the degree and position of branching affect a molecule's properties. fiveable.me Generally, branching leads to more compact molecules with a smaller surface area, which results in weaker intermolecular forces and consequently lower boiling points compared to linear alkanes of the same carbon number. fiveable.me However, the boiling point of 2,5-Dimethyltetradecane (B13806317) is noted to be higher than its straight-chain counterpart, which is attributed to its increased molecular weight and the specific nature of its branching affecting intermolecular forces. ontosight.ai Branched alkanes are also often more thermodynamically stable than their linear isomers. wikipedia.org

Analytical Chemistry: Identifying and quantifying branched hydrocarbons within complex mixtures, such as petroleum, is a major analytical challenge. plymouth.ac.uk Techniques like gas chromatography-mass spectrometry (GC/MS) and 2D NMR spectroscopy are employed to characterize these mixtures and understand their composition. acs.orgpnnl.govnih.gov

This compound, as a di-substituted branched alkane, serves as a model compound within this research landscape. ontosight.aifrontiersin.org Its structure, featuring methyl groups at the 2nd and 5th positions of a fourteen-carbon chain, provides a specific example for studying the effects of this particular branching pattern on physical properties and chemical behavior. ontosight.aichemeo.com

Significance of Branched Alkanes in Contemporary Scientific Inquiry

Branched alkanes are not merely academic curiosities; they hold significant importance in various industrial and scientific fields. Their unique properties make them valuable in numerous applications. thoughtco.com

Petroleum and Fuel Industry: Branched alkanes are of particular importance in the petroleum industry. thoughtco.com Processes such as isomerization are used to convert straight-chain alkanes into branched isomers to improve the octane (B31449) number of fuels. thoughtco.com Highly branched alkanes are more resistant to knocking (premature ignition) in internal combustion engines, making them desirable components of high-performance fuels like gasoline. fiveable.me The ability to control the amount and type of branched alkanes is crucial for managing the quality of synthetic fuels and lubrication oils. nih.gov

Chemical Synthesis and Materials: Branched hydrocarbons like 2,5-Dimethyltetradecane (B13806317) can serve as intermediates in the synthesis of other chemicals. ontosight.ailookchem.com Their chemical stability and inertness also make them suitable for use in formulations for cosmetics and pharmaceuticals. ontosight.ai

Environmental and Atmospheric Science: Branched alkanes are a significant component of hydrocarbons emitted in urban areas. copernicus.org Their reactions in the atmosphere can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.org Understanding the atmospheric chemistry of various branched alkanes is therefore crucial for accurate environmental modeling. copernicus.org

Biological and Geochemical Systems: In nature, branched alkanes can be found in certain organisms and are products of the decomposition of organic matter. ontosight.ai They are studied in geochemistry to understand the origins of crude oil and in biology as chemical signals (pheromones) in insects. plymouth.ac.ukmdpi.com For example, various dimethylated long-chain alkanes act as sex pheromones for leaf miner moths. tandfonline.commdpi.com

Advanced Synthetic Methodologies and Chemical Transformations of 2,5 Dimethyltetradecane

Total Synthesis Approaches for Branched Alkanes

The construction of the C16 backbone of 2,5-dimethyltetradecane (B13806317) with methyl groups at the C2 and C5 positions requires strategic carbon-carbon bond formation and, for specific isomers, stereochemical control.

Stereoselective and Enantioselective Syntheses of Chiral Analogs

The this compound molecule possesses two chiral centers at carbons 2 and 5, meaning it can exist as four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The synthesis of a single, specific stereoisomer necessitates the use of stereoselective or enantioselective methods. While specific literature for this compound is sparse, methods developed for other branched alkanes are applicable. For instance, the synthesis of stereoisomers of 7,11-dimethylheptadecane has been achieved using intramolecular hydride transfer from a chiral benzyloxy group to a cation generated from a cobalt-complexed propargylic alcohol. acs.org This approach yields stereochemically defined building blocks that, after further steps, produce specific sec-alkyl hydrocarbons. acs.org

Chiral auxiliaries are another powerful tool. These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. scielo.org.mx For example, Evans oxazolidinone auxiliaries or sulfur-based analogs can be used in aldol (B89426) reactions to create specific stereocenters, which can then be further elaborated and the auxiliary removed. scielo.org.mx Such strategies could be adapted to construct the chiral centers in this compound.

Development of Novel Carbon-Carbon Bond Forming Reactions (e.g., Grignard reactions, Wittig reactions, aldol condensation)

The assembly of the carbon framework of branched alkanes relies on robust carbon-carbon bond-forming reactions. plymouth.ac.uk

Grignard Reactions : This reaction is a cornerstone of organic synthesis for chain elongation. leah4sci.combyjus.com A Grignard reagent, an organomagnesium halide (R-Mg-X), acts as a potent nucleophile. savemyexams.comsavemyexams.comwikipedia.org To synthesize this compound, a possible route involves the reaction of a Grignard reagent derived from a nonyl halide (a C9 chain) with a suitable ketone, such as 5-methyl-2-hexanone. The resulting tertiary alcohol can then be deoxygenated to yield the final alkane. The reaction must be conducted in an anhydrous ether solvent to stabilize the reagent and prevent its destruction by protic substances. savemyexams.comwikipedia.org

Wittig Reactions : The Wittig reaction is highly effective for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org It involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). researchgate.net For a branched alkane synthesis, a Wittig reaction could be used to create a specific alkene precursor, which is then hydrogenated to the final alkane. plymouth.ac.uk For example, an ylide could be prepared from a C10 phosphonium salt and reacted with 2-pentanone. The resulting alkene, 5-methyl-4-pentadecene, can be hydrogenated over a catalyst like Palladium on carbon (Pd/C) to give 2-methyltetradecane, a related structure. A multi-step synthesis could build the 2,5-dimethyl structure. plymouth.ac.uk The reaction is valued for its reliability and tolerance of various functional groups. researchgate.net

Aldol Condensation : This reaction forms a new carbon-carbon bond by joining two carbonyl compounds, creating a β-hydroxy carbonyl product. iitk.ac.inwikipedia.org By using different aldehydes or ketones (a "crossed" aldol condensation), complex structures can be built. iitk.ac.in To control the stereochemistry, chiral catalysts or auxiliaries can be employed. scielo.org.mxiitk.ac.in A potential strategy for this compound would involve a stereoselective aldol reaction to set one of the chiral centers, followed by further chain extension and reduction steps. The initial aldol product can be readily dehydrated to an α,β-unsaturated carbonyl compound, which can be a versatile intermediate for further transformations. wikipedia.orgmasterorganicchemistry.com

A summary of these key reactions is presented below.

Table 1: Key Carbon-Carbon Bond Forming Reactions for Branched Alkane Synthesis| Reaction | Reactants | Product Type | Key Features |

|---|---|---|---|

| Grignard Reaction | Organomagnesium halide (R-Mg-X) + Carbonyl (aldehyde, ketone) | Alcohol (primary, secondary, or tertiary) | Powerful chain elongation method; highly reactive nucleophile. leah4sci.comsavemyexams.com |

| Wittig Reaction | Phosphonium ylide + Carbonyl (aldehyde, ketone) | Alkene | Specifically replaces C=O with C=C; mild conditions. wikipedia.orgresearchgate.net |

| Aldol Condensation | Two carbonyl compounds (enolizable) | β-hydroxy carbonyl | Forms C-C bond at the α-carbon; can be stereoselective. iitk.ac.inwikipedia.org |

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is critical in multi-step syntheses. Optimization involves systematically varying parameters like temperature, solvent, catalyst, and reactant concentrations. nih.gov For Grignard reactions, the purity of the magnesium and the exclusion of moisture are paramount. wikipedia.org In Wittig reactions, the choice of the ylide (stabilized or unstabilized) and the solvent can influence the stereochemical outcome (E/Z selectivity) of the resulting alkene. wikipedia.org For aldol reactions, the choice of base or Lewis acid catalyst and the reaction temperature can control which product is formed and its stereochemistry. rsc.org Modern approaches may use design-of-experiment methodologies to efficiently map the reaction space and identify optimal conditions for maximizing product yield while minimizing impurities. nih.gov

Biosynthetic Pathways and Chemoenzymatic Synthesis

Nature produces a vast array of branched-chain hydrocarbons through highly specific enzymatic processes. Harnessing these biological systems offers a green and efficient alternative to traditional chemical synthesis.

Elucidation of Enzyme Mechanisms Involved in Branched Alkane Production

The biosynthesis of branched alkanes in organisms like cyanobacteria and insects typically begins with fatty acid synthesis (FAS). mit.eduresearchgate.net The core process is modified to introduce branches.

Initiation with Branched Starters : Instead of using a standard acetyl-CoA starter, the FAS system can utilize branched-chain starter units derived from amino acids like valine or leucine. acs.org This introduces a methyl branch near the end of the hydrocarbon chain. researchgate.net

Elongation with Methylmalonyl-CoA : Branches can also be introduced during the chain elongation process by incorporating a methylmalonyl-CoA extender unit instead of the usual malonyl-CoA. researchgate.net

Final Conversion to Alkanes : The resulting very-long-chain fatty acid (VLCFA) is converted to an alkane. In plants and cyanobacteria, this is a two-step process involving a fatty acyl-CoA reductase (which forms a fatty aldehyde) and an aldehyde decarbonylase (which removes the carbonyl group to form the n-1 alkane). mit.eduacs.orgnih.gov The cyanobacterial aldehyde decarbonylase is a soluble non-heme di-iron oxygenase that converts the aldehyde to an alkane and formate (B1220265). acs.org Different organisms have distinct decarbonylase enzymes; for example, insect enzymes are typically membrane-bound P450-type enzymes. acs.org

Some key enzymes involved in alkane biosynthesis are detailed in the table below.

Table 2: Enzymes in Branched-Chain Alkane Biosynthesis| Enzyme Class | Function | Organism Type | Mechanism Notes |

|---|---|---|---|

| Fatty Acid Synthase (FAS) System | Builds the carbon backbone | Bacteria, Plants, Animals | Can use branched starters or extenders to create branched fatty acids. researchgate.net |

| Fatty Acyl-CoA Reductase (e.g., CER3) | Reduces fatty acyl-CoA to a fatty aldehyde | Plants | The first step in the two-step conversion of a fatty acid to an alkane. nih.gov |

| Aldehyde Decarbonylase (e.g., CER1, cAD/ADO) | Converts fatty aldehyde to alkane (Cn-1) | Plants, Cyanobacteria | Removes the carbonyl group. The cyanobacterial enzyme (cAD) produces formate as a byproduct. mit.eduacs.orgnih.gov |

| Cytochrome P450 (CYP) | Alkane hydroxylation/decarbonylation | Insects, Bacteria | A large family of heme-containing enzymes involved in various oxidative metabolisms, including alkane synthesis and degradation. acs.orgfrontiersin.org |

Application of Biocatalysis for Targeted Syntheses

Biocatalysis uses purified enzymes or whole-cell systems to perform chemical transformations with high selectivity. nih.gov This approach is particularly valuable for producing enantiomerically pure compounds. rsc.org

Kinetic Resolution : Enzymes like lipases can selectively react with one enantiomer in a racemic mixture, allowing the separation of the unreacted, enantiopure substrate or the enantiopure product. nih.gov While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%. mdpi.com

Asymmetric Synthesis : A more advanced approach involves using engineered enzymes to directly synthesize a single desired stereoisomer from a prochiral substrate, potentially achieving near 100% yield. rsc.org For example, alcohol dehydrogenases (ADHs) can reduce ketones to specific chiral alcohols with high enantioselectivity. nih.gov Such an alcohol could be a key intermediate in the synthesis of a chiral alkane like this compound.

Chemoenzymatic Synthesis : This strategy combines the best of chemical and biological methods. mdpi.comresearchgate.net A chemical reaction might be used to rapidly build a complex carbon skeleton, followed by an enzymatic step to introduce chirality with high precision. researchgate.net For instance, a racemic mixture of a this compound precursor could be synthesized chemically and then resolved using a lipase (B570770) in a process called dynamic kinetic resolution, which can overcome the 50% yield limit of standard kinetic resolution. rsc.org Protein engineering and directed evolution are being used to create novel biocatalysts with enhanced stability and tailored substrate specificity for non-natural reactions, expanding the toolkit for synthesizing complex molecules. mdpi.comacs.org

Genetic Regulation of Biosynthetic Pathways in Producing Organisms

The biosynthesis of this compound, a dimethyl-branched alkane, is most prominently observed in insects, where it serves as a cuticular hydrocarbon (CHC). These compounds are critical for preventing desiccation and for chemical communication. The genetic regulation of its synthesis is complex and involves a series of enzymatic steps governed by specific gene families.

The fundamental pathway for methyl-branched hydrocarbon biosynthesis begins with fatty acid synthesis. In insects, the production of dimethylalkanes involves the incorporation of methylmalonyl-CoA units, derived from the catabolism of amino acids such as valine, isoleucine, and methionine, or from succinate. nih.gov These precursors are integrated during the chain elongation process by fatty acid synthase (FAS) enzymes. Knockdown studies of specific FAS genes in insects have demonstrated their crucial role in producing methyl-branched fatty acid precursors. bohrium.com

Following the formation of the very-long-chain fatty acyl-CoA, a multi-step process involving reduction to an aldehyde and subsequent oxidative decarbonylation, often catalyzed by cytochrome P450 enzymes of the CYP4G family, yields the final hydrocarbon. bohrium.com

The expression of these biosynthetic genes is under tight regulatory control, influenced by various transcription factors (TFs). While the specific TFs that directly regulate this compound synthesis are not fully elucidated, research in various insect species points to the involvement of several TF families in related processes. For instance, TFs such as POU-M2 and FoxA have been shown to regulate the biosynthesis of diapause hormones and pheromones. mdpi.com Furthermore, the synthesis of cuticular proteins and hydrocarbons is often linked to hormonal control, particularly by ecdysteroids and juvenile hormones (JH). mdpi.comnih.govfrontiersin.org The 20-hydroxyecdysone (B1671079) (20E) signaling pathway, which involves a cascade of nuclear receptors like the ecdysone (B1671078) receptor (EcR), plays a pivotal role in initiating metamorphosis and regulating the expression of genes involved in cuticle formation. mdpi.com It is highly probable that the genes responsible for this compound production are part of this broader regulatory network, ensuring their expression is coordinated with developmental stages and physiological needs.

Table 1: Key Gene Families and Precursors in Dimethylalkane Biosynthesis

| Component | Role in Biosynthesis | Relevant Research Findings |

| Fatty Acid Synthase (FAS) | Elongates the carbon skeleton and incorporates methyl branches. | Knockdown of specific FAS genes in Drosophila melanogaster disrupts the production of methyl-branched alkanes. bohrium.com |

| Cytochrome P450 (CYP4G) | Catalyzes the final oxidative decarbonylation step to form the hydrocarbon. | CYP4G enzymes are established as essential for hydrocarbon formation across many insect species. bohrium.com |

| Amino Acid Precursors | Valine, Isoleucine, and Methionine are converted to methylmalonyl-CoA, the source of methyl branches. | Radiotracer studies in the German cockroach confirmed the incorporation of these amino acids into dimethylalkanes. nih.gov |

| Transcription Factors (e.g., POU-M2, FoxA, βFTZ-F1) | Regulate the expression of biosynthetic genes in response to developmental and environmental cues. | These TFs are known to control the expression of genes for hormone and pheromone synthesis, and cuticular proteins in various insects. mdpi.com |

Derivatization and Analog Development for Structure-Reactivity Studies

Synthesis of Functionalized this compound Analogs

The synthesis of functionalized analogs of a long-chain alkane like this compound is challenging due to the chemical inertness of C(sp³)–H bonds. However, modern synthetic methods provide pathways to introduce functional groups, enabling detailed structure-reactivity studies. While specific literature on functionalized this compound is scarce, general strategies for alkane functionalization can be applied.

One approach involves the direct functionalization of the alkane backbone. Catalytic systems, often employing transition metals like rhodium or silver, can facilitate carbene or nitrene insertion into C–H bonds to introduce new carbon-carbon or carbon-nitrogen bonds. nih.gov For instance, reacting this compound with a diazo compound in the presence of a suitable catalyst could yield ester-functionalized analogs. Electrochemical methods also offer a powerful tool for generating highly reactive radical or ionic intermediates that can undergo functionalization reactions, such as carboxylation using CO₂. acs.org

Another strategy is to build the functionalized analog from smaller, pre-functionalized building blocks. This provides greater control over the position and type of functional group. For example, a Grignard reagent derived from a functionalized alkyl halide could be coupled with another alkyl halide fragment to construct the C16 backbone with a pre-installed functional group. A patent describes the synthesis of long-chain dimethyl tertiary amine quaternary ammonium (B1175870) salts, which involves reacting N,N-dimethylhexadecyl tertiary amine with cyanuric chloride, demonstrating a method for adding complex functionality to long alkyl chains. google.com

Exploration of Isomeric Forms and Related Branched Alkanes (e.g., 2,4-dimethyltetradecane, 6,9-dimethyltetradecane)

The study of isomeric forms of this compound is crucial for understanding how the positions of methyl branches influence physical properties and biological activity. Several isomers have been synthesized and characterized.

2,4-Dimethyltetradecanoic Acid: A racemic mixture of this related fatty acid, a known constituent of glycolipid antigens from Mycobacterium kansasii, has been synthesized. nih.gov The synthesis involved a Wittig reaction to form the carbon backbone, followed by hydrogenation and oxidation of the terminal alcohol to the carboxylic acid. nih.gov This demonstrates a viable route to 2,4-branched structures.

5,9-Dimethylated Alkanes: Stereoisomeric mixtures of 5,9-dimethylpentadecane (B1254883) and 5,9-dimethylhexadecane, which are sex pheromones for the coffee leaf miner Leucoptera coffeella, have been synthesized from (±)-β-citronellol. tandfonline.comnih.govoup.com The synthesis involves a six-step process, including a key coupling reaction between a tosylate and a Grignard reagent in the presence of a copper catalyst. tandfonline.com

6,9-Dimethyltetradecane: This isomer has been cataloged and its basic properties are available in chemical databases like PubChem. nih.gov Its synthesis would likely follow standard coupling strategies, such as the reaction between two appropriately chosen alkyl halides or via Grignard coupling.

The formation of various dimethylalkane isomers is also observed in industrial processes like the hydrocracking of long-chain n-alkanes. Studies on the hydrocracking of n-hexadecane over bifunctional catalysts show the formation of a complex mixture of di-branched isomers, including 5,9-dimethyltetradecane and 6,7-dimethyltetradecane, with the product distribution depending on reaction conditions. tue.nl

Table 2: Selected Isomers and Related Branched Alkanes

| Compound | Context/Significance | Synthetic Approach |

| 2,4-Dimethyltetradecanoic Acid | Component of Mycobacterium kansasii glycolipids. nih.gov | Wittig reaction, hydrogenation, and oxidation. nih.gov |

| 5,9-Dimethylpentadecane | Sex pheromone of Leucoptera coffeella. tandfonline.comnih.govoup.com | Multi-step synthesis from β-citronellol via Grignard coupling. tandfonline.com |

| 6,9-Dimethyltetradecane | Isomer for comparative physical and chemical studies. nih.gov | Standard organometallic coupling reactions. |

| Di-branched C16 Isomers | Products of n-hexadecane hydrocracking. tue.nl | Catalytic hydrocracking over metal-aluminosilicate catalysts. tue.nl |

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselective and stereoselective functionalization of an unactivated alkane like this compound represents a significant synthetic challenge. The molecule contains numerous secondary C–H bonds that are chemically similar, making selective activation difficult. However, advanced catalytic methods have been developed to address this.

Regioselective Strategies: Dirhodium catalysts have been shown to be highly effective for site-selective C–H functionalization. wisc.edu By tuning the steric and electronic properties of the catalyst's ligands, it is possible to direct a carbene insertion to a specific C–H bond. For instance, certain rhodium catalysts favor functionalization at the C2 position of n-alkanes over other secondary positions. wisc.edu Silver-based catalysts have also been developed where the nature of the diazo reagent controls regioselectivity; donor-acceptor carbenes tend to functionalize secondary sites, while acceptor carbenes can be directed toward terminal C–H bonds. nih.gov Furthermore, using supercritical carbon dioxide as a reaction medium has been shown to enhance functionalization at primary C–H bonds. acs.org

Stereoselective Strategies: When a functional group is introduced at one of the chiral centers (C2 or C5) or at a new prochiral center, controlling the stereochemistry is essential. Chiral catalysts are employed to achieve this. Dirhodium catalysts with chiral tetrakis(carboxamidate) or other sophisticated ligands have demonstrated high levels of both diastereoselectivity and enantioselectivity in C–H functionalization reactions of alkanes. wisc.edu Photocatalysis offers another avenue, where the combination of a hydrogen atom transfer (HAT) organophotocatalyst and a chiral Lewis acid catalyst can convert inert C(sp³)–H bonds into functionalized chiral products. core.ac.uk These systems work by generating an alkyl radical, which is then trapped by a chiral metal complex to control the stereochemical outcome of the subsequent bond formation. core.ac.uk

Mechanistic Studies of Chemical Reactions Involving this compound

Oxidative Transformations and Degradation Mechanisms

The oxidative degradation of this compound can proceed through several mechanisms, depending on the conditions (e.g., biological, thermal, atmospheric).

Microbial Oxidation: In biological systems, microorganisms degrade branched alkanes primarily through oxidative pathways. The degradation is often initiated by a monooxygenase enzyme, such as a cytochrome P450, which hydroxylates the alkane. researchgate.net For branched alkanes, oxidation can occur at a terminal methyl group (ω-oxidation) or a subterminal position. bohrium.comresearchgate.net The presence of methyl branches can hinder the classical β-oxidation pathway. For instance, oxidation of 2-methylhexane (B165397) by Pseudomonas aeruginosa can occur at either end, but the resulting 2-methylhexanoic acid is degraded slowly and accumulates. bohrium.com For a molecule like this compound, initial oxidation would likely occur at one of the terminal carbons or at a methylene (B1212753) group distant from the branches. Following conversion to a fatty acid, degradation would proceed via β-oxidation until a methyl branch is encountered, at which point alternative pathways, such as α-oxidation, may be required to bypass the blockage. bohrium.com

Autoxidation: In the absence of biological catalysts, such as during long-term storage or at elevated temperatures, branched alkanes undergo autoxidation via a free-radical chain reaction. The mechanism involves initiation (formation of an alkyl radical), propagation (reaction with O₂ to form a peroxy radical, followed by hydrogen abstraction), and termination steps.

Studies on the autoxidation of highly branched alkanes like pristane (B154290) (2,6,10,14-tetramethylpentadecane) provide mechanistic insight. acs.org Radical attack is significantly faster at tertiary C–H bonds than at secondary C–H bonds. acs.org For this compound, this implies that the hydrogen atoms at C2 and C5 are the most susceptible to abstraction. The resulting tertiary alkyl radical reacts with oxygen to form a tertiary alkoxyl radical. This alkoxyl radical is a key intermediate that can undergo several transformations:

Hydrogen Abstraction: It can abstract a hydrogen atom to form a tertiary alcohol, which is often a major product. acs.org

β-Scission: The radical can fragment, cleaving a carbon-carbon bond adjacent to the oxygen-bearing carbon. This leads to the formation of a smaller ketone and an alkyl radical, resulting in the breakdown of the carbon chain. acs.orgkaust.edu.sa

Low-temperature oxidation can involve additional complex pathways, including the formation of hydroperoxyalkyl radicals (QOOH) that lead to further chain-branching and the production of a wide array of oxygenated products. kaust.edu.sa

Reactivity under Specific Environmental or Catalytic Conditions

The reactivity of this compound, a branched-chain alkane, is largely characterized by its behavior under specific catalytic and environmental pressures. As a saturated hydrocarbon, it is generally stable but can undergo significant transformations, such as isomerization and cracking, in the presence of suitable catalysts and conditions. Environmentally, its formation and degradation are points of interest, particularly in contexts like petroleum biodegradation.

Catalytic Transformations: Hydroisomerization and Hydrocracking

In industrial and research settings, branched alkanes like this compound are relevant to processes such as hydrocracking and hydroisomerization, which are crucial for upgrading the quality of fuels. mdpi.com These processes utilize bifunctional catalysts, typically composed of a metallic function (for hydrogenation/dehydrogenation) and an acidic support (for isomerization and cracking). nih.govfrontiersin.org While studies often focus on the conversion of linear alkanes like n-hexadecane to a mixture of branched isomers, the principles and observed products provide insight into the reactivity and formation of specific isomers like this compound. mdpi.comtue.nl

The process of alkane hydroisomerization is designed to convert long-chain n-alkanes into their branched isomers, which improves fuel properties. frontiersin.org This involves a bifunctional mechanism where the alkane is first dehydrogenated on a metal site (e.g., Platinum, Palladium, Nickel-Tungsten) to an alkene. nih.govfrontiersin.org The alkene intermediate then undergoes skeletal isomerization on the acid sites of a support material, such as a zeolite or silicoaluminophosphate (SAPO). mdpi.comnih.gov Finally, the branched alkene is hydrogenated back to a saturated isoparaffin. frontiersin.org

Research on the hydroisomerization of n-hexadecane over various catalysts demonstrates the formation of a complex mixture of isomers, including monomethyl- and dimethyl-branched alkanes. frontiersin.orgtue.nl The distribution of these products is highly dependent on the catalyst's properties (e.g., pore size, acidity) and the reaction conditions. For instance, in the hydrocracking of n-hexadecane, multibranched C16 isomers, such as dimethyltetradecanes, are among the observed products. tue.nl

A study on Ni-modified SAPO-11 supported NiW catalysts for n-C16 hydroisomerization showed that the main products were monobranched and double-branched isomers. frontiersin.org The selectivity towards different isomers and the degree of cracking are influenced by the catalyst's acidity and the dispersion of the active metal phase. nih.gov While specific yields for this compound are not always detailed, the formation of various dimethyltetradecane isomers is a common outcome in such reactions. tue.nl

Table 1: Catalytic Systems for Hydrocarbon Transformations Relevant to Dimethyltetradecanes This table summarizes catalyst systems and conditions used in hydroisomerization and hydrocracking studies where dimethyl-branched alkanes are products.

| Catalyst System | Feedstock | Reaction Type | Key Conditions | Observed Products | Source(s) |

|---|---|---|---|---|---|

| Pd-containing acidic mesoporous silicas (SBA-15, MCM-41, etc.) | n-Hexadecane | Hydrocracking | Bifunctional catalysis | Monobranched and multibranched C16 isomers (e.g., dimethyltetradecanes), cracked products | tue.nl |

| NiW / Ni-modified SAPO-11 | n-Hexadecane | Hydroisomerization | Bifunctional catalyst, Reaction Temp: 340°C | Monobranched and double-branched isomers | nih.govfrontiersin.org |

| Pd-ZSM-5 | n-Hexadecane | Hydrocracking | Bifunctional catalysis | Di-branched C16 isomers (e.g., 6,7-dimethyltetradecane, 6,8-dimethyltetradecane) | tue.nl |

| 6wt%WO3/γ-Al2O3 | 4,6-dimethyldibenzothiophene in model fuel | Catalytic Oxidation | Temp: 150±2°C, Atmospheric pressure | Tetradecane among various oxidation products | researchgate.net |

Environmental Formation and Degradation

Under specific environmental conditions, this compound can be formed through biological processes. Research into the fungal degradation of Nigerian petroleum on a clay surface identified this compound as one of the reaction products. researchgate.netaascit.org In this study, yeast was used to degrade crude oil over a 21-day period at room temperature. aascit.org The analysis of the resulting hydrocarbon mixture via Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the presence of this compound, suggesting that microbial action on complex hydrocarbon mixtures can lead to the formation of such branched alkanes. aascit.org

The presence of this compound has also been noted in other environmental and industrial contexts, such as in the headspace of single-shell waste tanks containing chemical waste and in petrochemical effluents. pnnl.govepa.gov Its detection in these environments points to its persistence or its formation as a byproduct of various chemical and biological degradation processes occurring within these complex matrices. pnnl.gov

Table 2: Observed Formation of this compound in Environmental/Biotalytic Systems This table details specific instances where this compound has been identified as a product of biological or environmental processes.

| System / Environment | Process | Conditions | Detection Method | Finding | Source(s) |

|---|---|---|---|---|---|

| Fungal degradation of crude oil | Biodegradation by yeast on clay surface | Room temperature, 21-day incubation | GC-MS | This compound identified as a product in the resulting hydrocarbon mixture. | researchgate.netaascit.org |

| Single-Shell Waste Tanks | Unspecified degradation/weathering of organic waste | Ambient tank conditions | Gas Chromatography/Mass Spectrometer (GC/MS) | This compound detected in headspace vapor samples. | pnnl.gov |

| Petrochemical Effluents | Industrial discharge | Effluent water | Not specified | Listed as a compound found in petrochemical effluent discharges. | epa.gov |

Sophisticated Analytical and Spectroscopic Characterization Techniques for 2,5 Dimethyltetradecane

Advanced Chromatographic Separations

Chromatography is a cornerstone for separating 2,5-dimethyltetradecane (B13806317) from intricate mixtures. The choice of technique is dictated by the complexity of the sample and the specific analytical goal, such as isomer resolution or enantiomeric purity.

High-Resolution Gas Chromatography (HRGC), utilizing narrow-bore capillary columns, is a powerful tool for the analysis of complex mixtures containing branched alkanes like this compound. unl.eduresearchgate.net The high efficiency of these columns allows for the separation of structurally similar compounds that would otherwise co-elute in packed column systems. unl.edu The separation mechanism in nonpolar capillary columns is primarily based on the boiling points of the analytes. unl.edu

The elution of methyl-branched alkanes follows consistent patterns related to chain length and branch position. unl.edu Retention indices, such as the Kovats Retention Index (KI), are crucial for the identification of these compounds. The KI value relates the retention time of an analyte to that of n-alkanes eluting before and after it, providing a more reproducible identification parameter than retention time alone. unl.edu For instance, a protocol for identifying methyl-branched hydrocarbons involves assigning KI values to all chromatographic peaks, which helps in postulating likely structures and narrowing down possibilities for subsequent mass spectrometric analysis. unl.edu In complex matrices, such as petroleum fractions or insect cuticular hydrocarbons, HRGC can resolve a multitude of isomers, although challenges may arise from overlapping elution times for alkanes that differ by one or two carbons in their backbone. unl.eduresearchgate.net

For exceptionally complex samples where one-dimensional GC provides insufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. azom.comchemistry-matters.com This technique employs two columns with different stationary phase chemistries connected via a modulator. chemistry-matters.comlabcompare.com The entire sample effluent from the first-dimension column is sequentially trapped, focused, and injected onto the second, shorter column for a rapid, secondary separation. chemistry-matters.comunito.it

This process generates a two-dimensional chromatogram where compounds are separated based on two distinct properties, typically volatility in the first dimension and polarity in the second. mosh-moah.de This increased peak capacity is particularly advantageous for separating the numerous isomers of branched alkanes. dlr.deacs.org In a GCxGC plot, structurally related compounds, such as iso-alkanes, tend to appear in distinct, organized bands or clusters, facilitating their identification within a complex mixture. azom.commosh-moah.de GCxGC is state-of-the-art for separating complex hydrocarbon mixtures, capable of distinguishing between subgroups like n-alkanes, iso-alkanes, and cycloalkanes, which often present as unresolved humps in 1D-GC. mosh-moah.deacs.org This detailed structural information is critical for applications in petrochemical analysis and environmental forensics. azom.comresearchgate.net

The this compound molecule possesses two stereocenters at the C-2 and C-5 positions. This gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) pair are enantiomers, as are the (2R, 5S) and (2S, 5R) pair. Separating these enantiomers is crucial in fields where stereochemistry influences biological activity or serves as a biomarker. nih.gov

Chiral chromatography is the definitive method for separating enantiomers. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral separations can be performed using gas chromatography (chiral capillary GC) or liquid chromatography (HPLC), as well as supercritical fluid chromatography (SFC). nih.govdoi.org The development of an effective chiral separation method is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov While specific applications for this compound are not widely documented, the principles of separating chiral alkanes are well-established, relying on the formation of transient diastereomeric complexes with the CSP. berkeley.edu The successful resolution of enantiomers allows for their individual quantification, which is vital in pharmaceutical and biological studies. nih.gov

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com It combines advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. libretexts.orgshimadzu.com The low viscosity and high diffusivity of supercritical fluids lead to narrower peaks and rapid separations. researchgate.net

SFC is well-suited for the analysis and purification of a wide range of non-polar to moderately polar compounds, including hydrocarbons. teledynelabs.comlibretexts.org It is particularly valuable for separating thermally labile molecules that might decompose under GC conditions. wikipedia.orglibretexts.org A significant application of SFC is in chiral separations, where it often provides better resolution and faster analysis than HPLC. wikipedia.orgresearchgate.net For a compound like this compound, SFC could be employed for the separation of its various isomers. Furthermore, its utility in chiral analysis makes it a powerful tool for resolving the enantiomers of this compound, often using the same types of chiral stationary phases as in HPLC. wikipedia.orgmit.edu

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical analytical technique used in conjunction with chromatography to provide structural information and confirm the identity of separated compounds.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the definitive identification of organic compounds. measurlabs.com Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine the m/z of an ion with extremely high accuracy, typically to four or five decimal places (sub-ppm levels). libretexts.orglongdom.org

This high precision is possible because the masses of individual isotopes are not exact integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.99491 amu). libretexts.org Consequently, every unique elemental formula has a distinct, exact mass. By measuring the precise mass of the molecular ion of this compound, HRMS can unequivocally confirm its molecular formula, C₁₆H₃₄. measurlabs.comlibretexts.org This capability allows it to be distinguished from other molecules that may have the same nominal mass but a different elemental composition. longdom.org When coupled with chromatographic techniques like GC, HRMS provides a powerful method for both separating and confidently identifying components in complex mixtures, overcoming the challenges of alkane fragmentation patterns that can be ambiguous in low-resolution instruments. pragolab.cznih.gov

Table 1: Molecular Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₃₄ |

| Molecular Weight (Nominal) | 226 |

| Molecular Weight (Monoisotopic) | 226.26605 g/mol |

Data sourced from NIST Chemistry WebBook. nist.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound by fragmenting specific ions and analyzing the resulting products. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions of this compound are first generated and separated in the initial mass analyzer (MS1). A specific ion, known as the precursor ion, is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. unt.edu The resulting fragment ions, or product ions, are then analyzed by a second mass analyzer (MS2). nationalmaglab.org

The fragmentation pathways of branched alkanes are well-characterized and primarily involve cleavages at the branching points. For this compound, the C-C bonds adjacent to the tertiary carbons (at positions 2 and 5) are particularly susceptible to cleavage. This process leads to the formation of stable carbocations. By analyzing the mass-to-charge (m/z) ratios of these product ions, the precise locations of the methyl groups can be confirmed, distinguishing it from other isomers. researchgate.netgre.ac.uk

Table 1: Predicted MS/MS Fragmentation of this compound This interactive table outlines the expected major fragment ions resulting from the cleavage at the branching points of the this compound parent ion.

| Precursor Ion (m/z) | Cleavage Site | Major Product Ion (m/z) | Neutral Loss (m/z) | Inferred Structural Feature |

|---|---|---|---|---|

| 226 (M+) | C2-C3 | 43 | 183 | Presence of a terminal isopropyl group |

| 226 (M+) | C4-C5 | 183 | 43 | Loss of a propyl group from C5 |

| 226 (M+) | C5-C6 | 85 | 141 | Cleavage yielding a C6H13+ fragment |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, making it an invaluable tool for distinguishing between isomers that are indistinguishable by mass spectrometry alone. researchgate.netnih.govpolyu.edu.hk Isomers of this compound, such as 3,6-Dimethyltetradecane or the linear n-hexadecane, possess the same mass but differ in their three-dimensional structure.

In an IMS-MS instrument, ions travel through a drift tube filled with a buffer gas under the influence of a weak electric field. frontiersin.org Their velocity, or mobility, is dependent on their collision cross-section (CCS)—a measure of their rotational average projected area. polyu.edu.hk Compact, spherical isomers will experience fewer collisions with the buffer gas and travel faster than elongated, linear isomers. nih.gov Consequently, this compound and its various structural isomers will exhibit different drift times, allowing for their separation and individual characterization by the subsequent mass spectrometer. researchgate.netfrontiersin.org This technique enhances peak capacity and provides an additional layer of identification, crucial for complex mixture analysis. nih.gov

Table 2: Conceptual Collision Cross-Section (CCS) Values for C16H34 Isomers This interactive table illustrates the principle of isomeric differentiation using IMS-MS by showing hypothetical relative CCS values.

| Compound | Structure | Expected Shape | Relative Drift Time | Relative CCS Value |

|---|---|---|---|---|

| n-Hexadecane | Linear | Elongated | Slower | Larger |

| This compound | Branched | More Compact | Faster | Smaller |

Pyrolysis-GC-MS for Characterization in Complex Matrices

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly effective method for analyzing non-volatile compounds like this compound when they are present within complex, solid, or polymeric matrices. furukawa.co.jprsc.org This technique is particularly useful when traditional solvent extraction methods are impractical or inefficient. The sample is rapidly heated to a high temperature in an inert atmosphere, causing the matrix to thermally degrade into smaller, volatile fragments.

These fragments, including the intact this compound if it is simply embedded rather than chemically bound, are then swept into a gas chromatograph (GC) for separation. The separated components subsequently enter a mass spectrometer (MS) for identification based on their mass spectra and fragmentation patterns. gcms.cz The use of tandem MS (Py-GC-MS/MS) can further enhance selectivity and sensitivity, allowing for the quantification of trace amounts of the target compound even in the presence of significant matrix interference. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous structural assignment of this compound, providing detailed information about the connectivity of atoms within the molecule. huji.ac.ilslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons along the aliphatic chain, allowing for the mapping of the carbon backbone from one end to the other. It would also clearly link the methyl protons to the methine protons at the C2 and C5 positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). epfl.ch It allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the complete molecular structure by showing correlations between protons and carbons over two to four bonds. youtube.com This technique would reveal long-range correlations from the methyl protons at C1 and the C2-methyl group to the methine carbon at C2. Similarly, correlations from the C5-methyl protons to the C5 methine and adjacent methylene (B1212753) carbons (C4 and C6) would unequivocally confirm the branching points. sdsu.edu

Table 3: Key Expected 2D NMR Correlations for Structural Assignment of this compound This interactive table summarizes the critical correlations in COSY, HSQC, and HMBC spectra that would confirm the structure.

| Proton(s) | COSY Correlation with: | HSQC Correlation to: | HMBC Correlation to: |

|---|---|---|---|

| H1 (CH₃) | H2 (CH) | C1 | C2, C3 |

| H2 (CH) | H1, H2-CH₃, H3 | C2 | C1, C3, C4, C2-CH₃ |

| H2-CH₃ | H2 (CH) | C2-CH₃ | C1, C2, C3 |

| H5 (CH) | H4, H5-CH₃, H6 | C5 | C3, C4, C6, C7, C5-CH₃ |

Solid-State NMR for Characterization in Complex Biological or Environmental Matrices

When this compound is embedded in a solid or semi-solid matrix, such as soil, sediments, or biological tissues, where it cannot be dissolved for conventional solution-state NMR, solid-state NMR (ssNMR) becomes a vital analytical tool. preprints.org Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) are used to acquire high-resolution spectra of solid samples. researchgate.net

While line broadening is a challenge in solid samples, ssNMR can provide crucial structural information. pageplace.de It can confirm the presence of the aliphatic carbons of this compound and potentially distinguish its signals from those of the surrounding matrix. By comparing the chemical shifts obtained from ssNMR with those from solution-state NMR or with reference data, the compound can be identified and characterized within its native, complex environment. nih.gov

Dynamic NMR for Conformational Analysis

The long aliphatic chain of this compound is highly flexible due to rotation around its numerous carbon-carbon single bonds, leading to a dynamic equilibrium of multiple conformations (rotamers) in solution. nih.gov Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these conformational exchange processes. researchgate.net

By acquiring NMR spectra at various temperatures, the kinetics of these conformational changes can be investigated. At high temperatures, the interconversion between rotamers is fast on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, the rate of interconversion slows down. This can lead to significant broadening of the NMR signals, and if the temperature is low enough to "freeze out" the process, separate signals for the individual, stable conformers may be observed. nih.gov Analyzing the changes in the spectral lineshape with temperature allows for the calculation of the activation energy barriers for bond rotation, providing fundamental insights into the molecule's conformational flexibility and dynamics. ox.ac.uk

Other Advanced Spectroscopic Methods

The structural elucidation of complex organic molecules such as this compound is greatly enhanced by the application of a variety of sophisticated spectroscopic techniques. Beyond the foundational methods, other advanced spectroscopic approaches provide complementary information regarding functional groups, vibrational modes, and stereochemistry. This section delves into the application of Infrared (IR), Raman, and Circular Dichroism (CD) spectroscopy for the detailed characterization of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light. For a molecule like this compound, which is a branched alkane, these techniques are invaluable for confirming the presence of specific functional groups and providing a detailed fingerprint of its molecular structure.

The IR and Raman spectra of alkanes are dominated by C-H and C-C bond vibrations. The presence of methyl (-CH₃) and methylene (-CH₂) groups in this compound gives rise to characteristic stretching and bending vibrations. orgchemboulder.com

Key Vibrational Modes for this compound:

C-H Stretching: The region between 3000 and 2850 cm⁻¹ in the IR spectrum is characteristic of C-H stretching vibrations in alkanes. orgchemboulder.com Both methyl and methylene groups contribute to this strong absorption band.

C-H Bending (Deformation):

Methyl Groups (-CH₃): Asymmetric bending (scissoring) vibrations for methyl groups typically appear around 1470-1450 cm⁻¹. Symmetric bending (umbrella) vibrations are observed in the 1385-1370 cm⁻¹ region. The presence of a gem-dimethyl group (two methyl groups on the same carbon), as is the case at the 2-position of this compound, can sometimes lead to a splitting of this band.

Methylene Groups (-CH₂): Methylene scissoring vibrations also occur in the 1470-1450 cm⁻¹ range, often overlapping with the methyl bending modes. docbrown.info Methylene rocking vibrations, particularly in long-chain alkanes, can be seen in the 725-720 cm⁻¹ region. orgchemboulder.com

C-C Stretching: Carbon-carbon stretching vibrations in alkanes are generally weak in the IR spectrum and appear in the broad fingerprint region (1300-800 cm⁻¹). orgchemboulder.com These bands are often more prominent in the Raman spectrum.

The complementary nature of IR and Raman spectroscopy is particularly useful in analyzing the structure of complex alkanes. While C-H stretching vibrations are strong in both techniques, the symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Asymmetric C-H Stretch | -CH₃ | ~2962 | ~2962 | Strong |

| Symmetric C-H Stretch | -CH₃ | ~2872 | ~2872 | Strong |

| Asymmetric C-H Stretch | -CH₂ | ~2926 | ~2926 | Strong |

| Symmetric C-H Stretch | -CH₂ | ~2853 | ~2853 | Strong |

| Asymmetric C-H Bend | -CH₃ | ~1460 | ~1460 | Medium |

| Symmetric C-H Bend | -CH₃ | ~1380 | ~1380 | Medium |

| Scissoring | -CH₂ | ~1470 | ~1470 | Medium |

| Rocking | -CH₂ | ~720 | ~720 | Weak-Medium |

| C-C Stretch | Alkane Skeleton | 1300-800 | 1300-800 | Weak (IR), Medium (Raman) |

Note: The exact positions and intensities of the peaks can be influenced by the specific conformation and intermolecular interactions of the molecule.

Biological and Environmental Significance of 2,5 Dimethyltetradecane Beyond Clinical Applications

Microbial Degradation and Biotransformation Pathways

The microbial breakdown of alkanes is a critical process in the natural attenuation of hydrocarbon-contaminated environments. While straight-chain alkanes are readily degraded by a wide range of microorganisms, branched alkanes like 2,5-dimethyltetradecane (B13806317) present a greater challenge due to their more complex chemical structure.

A diverse array of microorganisms, including bacteria and fungi, have been identified for their ability to degrade alkanes. nih.gov Certain bacterial genera are particularly adept at breaking down these compounds and are often found in hydrocarbon-contaminated soils and marine environments. nih.gov Genera such as Rhodococcus, Pseudomonas, Gordonia, and Acinetobacter are well-documented degraders of not only linear alkanes but also more complex branched and cyclic alkanes. scirp.org

Studies have shown that microbial consortia, or mixed communities of microorganisms, are often more effective at degrading complex hydrocarbon mixtures than individual strains. nih.govnih.gov This is attributed to the complementary metabolic capabilities of the different species within the consortium. For instance, some strains may produce biosurfactants that increase the bioavailability of hydrophobic compounds like this compound, while others possess the specific enzymatic machinery for its degradation. nih.gov The salt-tolerant bacterium Dietzia sp. CN-3, for example, can utilize a wide range of n-alkanes, branched alkanes, and aromatic compounds as its sole carbon and energy source. mdpi.com Similarly, psychrotrophic (cold-tolerant) strains of Rhodococcus have demonstrated the ability to degrade branched alkanes at low temperatures. asm.org

Microbial Genera Capable of Degrading Branched Alkanes

| Genus | Key Characteristics | Relevant Species/Strains | References |

|---|---|---|---|

| Rhodococcus | Gram-positive, high catabolic activity towards various pollutants. | R. erythropolis, R. opacus, R. qingshengii | nih.govscirp.orgnih.govmdpi.com |

| Pseudomonas | Gram-negative, metabolically versatile, frequently found in contaminated sites. | P. aeruginosa, P. putida, P. extremaustralis | nih.govmdpi.comnih.govresearchgate.netfrontiersin.org |

| Gordonia | Actinomycete known for degrading a wide range of hydrocarbons. | - | scirp.org |

| Acinetobacter | Gram-negative, known for its role in bioremediation. | - | scirp.org |

| Dietzia | Salt-tolerant, capable of degrading a wide range of alkanes. | Dietzia sp. CN-3, Dietzia sp. DQ12-45-1b | mdpi.comovid.com |

The initial and most critical step in the aerobic degradation of alkanes is the hydroxylation of the molecule, which introduces an oxygen atom and makes it more susceptible to further enzymatic attack. ovid.comnih.govfrontiersin.org This reaction is primarily catalyzed by a class of enzymes known as alkane hydroxylases. nih.govfrontiersin.org

Several types of alkane hydroxylases have been identified, with varying substrate specificities. mdpi.com The most well-studied is the AlkB monooxygenase system, which is widespread in bacteria. mdpi.comnih.gov This enzyme typically hydroxylates the terminal methyl group of an alkane, initiating a pathway that leads to the formation of a primary alcohol, then an aldehyde, and finally a fatty acid, which can be further metabolized through the β-oxidation pathway. nih.govfrontiersin.org

For longer-chain and branched alkanes, other enzyme systems may be involved. Cytochrome P450 monooxygenases are another important class of enzymes capable of hydroxylating a wide range of hydrocarbons, including alkanes. nih.gov Additionally, some bacteria possess long-chain alkane monooxygenases, such as LadA and AlmA, which are specialized for the degradation of larger alkane molecules. mdpi.com The degradation of branched alkanes is generally less efficient than that of linear alkanes and may involve ω- or β-oxidation pathways.

Key Enzymes in Aerobic Alkane Degradation

| Enzyme System | Function | Typical Substrates | References |

|---|---|---|---|

| AlkB Monooxygenase | Terminal hydroxylation of alkanes | Medium-chain n-alkanes | mdpi.comnih.gov |

| Cytochrome P450 Monooxygenases | Hydroxylation of a wide range of hydrocarbons | Medium to long-chain alkanes, branched alkanes | nih.gov |

| Long-chain Alkane Monooxygenases (e.g., LadA, AlmA) | Hydroxylation of long-chain alkanes | Long-chain n-alkanes (>C15) | mdpi.com |

The expression of genes involved in alkane degradation is tightly regulated to ensure that the necessary enzymes are produced only when alkanes are present. nih.govscispace.com This regulation often involves transcriptional regulators that sense the presence of alkanes or their metabolites and subsequently activate or repress the expression of the degradation genes. ovid.comscispace.com

In many bacteria, the genes for alkane degradation are located in operons, which are clusters of genes that are transcribed together. nih.gov For example, in Pseudomonas putida, the alk operon contains the genes for the AlkB monooxygenase system and is controlled by the AlkS regulator, which is activated by alkanes. scispace.com The regulation can be complex, with some bacteria possessing multiple alkane hydroxylase systems that are differentially regulated depending on the chain length of the available alkanes.

Furthermore, the presence of more easily metabolizable carbon sources can lead to catabolite repression, where the expression of alkane degradation genes is inhibited. This ensures that the microorganisms utilize the most energy-efficient carbon source available.

Role in Non-Human Biological Systems

Integration into Cuticular Lipids of Insects and Arthropods and its Biological Implications

This compound belongs to the class of methyl-branched hydrocarbons that are integral components of the epicuticular wax layer of many insects and arthropods nih.gov. This lipid layer serves multiple critical functions, primarily providing a barrier against desiccation and acting as a medium for chemical communication.

Desiccation Resistance: The prevention of water loss is a crucial adaptation for terrestrial insects, given their high surface-area-to-volume ratio. Cuticular hydrocarbons (CHCs), including methyl-branched alkanes, form a hydrophobic barrier that minimizes water transpiration through the cuticle. The composition and structure of these CHCs significantly influence their waterproofing efficiency. While linear n-alkanes are effective at reducing water permeability, the inclusion of methyl branches can alter the packing of the hydrocarbon chains. This can, in some cases, increase the fluidity of the wax layer, which might seem counterintuitive for desiccation resistance. However, studies on various insect species, including the Argentine ant (Linepithema humile), have shown that a specific blend of linear and methyl-branched alkanes is crucial for adapting to different environmental conditions nih.govnih.govresearchgate.net. Longer-chain methyl-branched CHCs, in particular, have been correlated with increased desiccation resistance in some Drosophila species elifesciences.org. The specific contribution of this compound to desiccation resistance would depend on its relative abundance and its interaction with other CHC components in a particular species.

The following table summarizes the biological implications of methyl-branched alkanes, such as this compound, in insect cuticular lipids.

| Biological Implication | Function of Methyl-Branched Alkanes |

| Desiccation Resistance | Contribute to the waterproofing properties of the cuticle by forming a hydrophobic barrier. The specific effect depends on chain length and interaction with other CHCs nih.govnih.govresearchgate.netelifesciences.org. |

| Species Recognition | Act as contact pheromones, contributing to a unique chemical signature for species, colony, and sex recognition nih.gov. |

Interactions with Plant Defense Mechanisms or Signaling Pathways

Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in their defense against herbivores and pathogens, as well as in communication with other organisms nih.govijcmas.commdpi.com. While there is no specific research detailing the direct interaction of this compound with plant defense mechanisms, the general roles of plant-derived alkanes and other VOCs can provide a framework for its potential involvement.

Furthermore, plant VOCs can be involved in plant-plant communication. Plants exposed to VOCs from a damaged neighbor can prime their own defenses, leading to a faster and stronger response upon subsequent attack ijcmas.comfrontiersin.org. The specific compounds that trigger these responses are diverse and can include green leaf volatiles, terpenoids, and methyl salicylate ijcmas.com. The potential for this compound to act as such a signaling molecule would depend on its production and emission by plants under specific stress conditions, a subject that requires further investigation.

Occurrence as a Volatile Organic Compound (VOC) in Ecosystems and its Contribution to Atmospheric Chemistry

This compound, as a semi-volatile organic compound, can be emitted into the atmosphere from both biogenic and anthropogenic sources. In natural ecosystems, VOCs, including alkanes, are released by vegetation, soil, and microorganisms researchgate.netinflibnet.ac.in. These emissions play a significant role in atmospheric chemistry and ecosystem functioning researchgate.netresearchgate.net.

The table below outlines the potential roles and impacts of this compound as a VOC in the environment.

| Aspect | Potential Role and Impact |

| Ecosystem Occurrence | Potentially released by plants and microorganisms as part of their metabolic processes researchgate.netinflibnet.ac.in. |

| Atmospheric Chemistry | Participates in atmospheric oxidation reactions, contributing to the formation of secondary organic aerosols and influencing regional air quality copernicus.orgresearchgate.netnoaa.gov. |

Computational and Theoretical Studies on 2,5 Dimethyltetradecane

Molecular Modeling and Simulation

Molecular modeling and simulation techniques employ classical mechanics to approximate the behavior of molecules. These methods are instrumental in studying large systems and long-timescale phenomena.

The principles governing alkane conformations, such as those for butane (B89635) and higher alkanes, are applicable here. maricopa.edu Staggered conformations, where the atoms or groups on adjacent carbons are as far apart as possible, are energetically more favorable than eclipsed conformations, where they are aligned. libretexts.orgmaricopa.edu The difference in energy is due to torsional strain, a type of repulsion between the electrons in the bonds. libretexts.orglumenlearning.com

Table 1: Key Interactions in Alkane Conformational Analysis

| Interaction Type | Description | Relative Energy Cost |

|---|---|---|

| Torsional Strain | Repulsion between electrons in eclipsing bonds. | High |

| Steric Strain | Repulsive interaction when bulky groups are too close. | Variable (Increases with group size) |

| Anti Conformation | Staggered arrangement with large groups 180° apart. | Most Stable (Lowest Energy) |

| Gauche Conformation | Staggered arrangement with large groups 60° apart. | Less Stable than Anti |

Molecular Dynamics (MD) simulations provide a way to study the dynamic evolution of a molecular system over time. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can model how molecules like 2,5-dimethyltetradecane (B13806317) move, vibrate, and interact in various environments. researchgate.net These simulations generate a trajectory that reveals both static and dynamic properties. acs.org

For this compound, MD simulations can be used to understand its behavior in the liquid phase. Simulations can predict bulk thermophysical properties such as density, viscosity, and self-diffusion coefficients under different temperatures and pressures. researchgate.netnih.gov This is particularly relevant for applications where branched alkanes are used as lubricants or components of complex fluids. nih.gov

Simulations can also probe the behavior of this compound at interfaces, for example, between a liquid and a solid surface or a liquid and vapor. This is crucial for understanding phenomena like wetting and lubrication at a molecular level. researchgate.net The simulations can reveal how the branched structure affects the molecule's orientation and packing at the interface. Furthermore, MD allows for the detailed study of conformational transitions, showing how the molecule shifts between different staggered and gauche states over time in response to thermal energy. acs.org Recent advances in GPU hardware and efficient simulation programs have enabled high-throughput MD simulations for screening the properties of a large number of molecules. chemrxiv.org

Table 2: Applications of MD Simulations for this compound

| Environment | Properties Investigated |

|---|---|

| Liquid Phase (Bulk) | Density, Viscosity, Self-Diffusion Coefficient, Heat of Vaporization |

| Liquid-Solid Interface | Adsorption, Wetting Behavior, Lubricant Film Formation |

| Liquid-Vapor Interface | Surface Tension, Evaporation Dynamics |

| Gas Phase | Conformational Dynamics, Intramolecular Motion |

The accuracy of molecular mechanics and MD simulations is critically dependent on the quality of the underlying force field. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov It includes terms for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions like van der Waals forces and electrostatic interactions. nih.gov

While general force fields like AMBER, CHARMM, and OPLS exist, accurate prediction of properties for specific classes of molecules, such as long-chain branched alkanes, often requires specialized parameterization. nih.govresearchgate.net Standard force fields might not adequately capture the subtle effects of branching on conformational energies and intermolecular interactions. nih.gov

The development of a force field for molecules like this compound involves optimizing parameters to reproduce experimental data (e.g., liquid densities, heats of vaporization) and/or high-level quantum chemical calculations. nih.govresearchgate.net For instance, a recent effort to create a new AMBER-compatible force field for various alkanes involved adjusting Lennard-Jones parameters for carbons with different degrees of substitution to better describe both conformational and thermodynamic properties. researchgate.net Validation is a crucial step where the performance of the new force field is tested by comparing its predictions for a range of properties against experimental data for molecules not used in the parameterization process. researchgate.netnih.gov Systematic comparisons have been carried out to evaluate the performance of different force field types (all-atom, united-atom, and coarse-grained) for predicting the thermophysical properties of linear and branched alkanes. nih.gov

Table 3: Comparison of Force Field Types for Alkane Simulation

| Force Field Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| All-Atom (AA) | Explicitly represents every atom, including hydrogens. | High accuracy and detail. | Computationally expensive. |

| United-Atom (UA) | Treats CH, CH₂, and CH₃ groups as single interaction centers. | Computationally less expensive than AA. | Loss of some atomic detail. |

| Coarse-Grained (CG) | Groups multiple heavy atoms into a single "bead". | Allows for simulation of very large systems and long timescales. | Significant loss of chemical detail. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of molecular properties, particularly those related to electronic structure and chemical reactivity.

Electronic structure methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, yielding information about its electron distribution, energy, and related properties. researchgate.net These methods are fundamental for understanding the intrinsic properties of this compound.

DFT has become a popular tool for studying alkanes due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org Studies on branched alkanes have used DFT to investigate their thermodynamic stability. nih.gov For example, analysis using the M06-2X functional revealed that branched alkanes are more stable than their linear counterparts due to a combination of electrostatic and correlation energy effects, which counteracts a destabilizing steric energy term. nih.gov Such calculations can predict bond separation energies and reaction enthalpies with high accuracy, especially when combined with corrections for long-range interactions. acs.org

These computational methods are also invaluable for predicting spectroscopic properties. researchgate.net By calculating vibrational frequencies, one can predict the infrared (IR) spectrum of this compound. Similarly, calculations of nuclear magnetic shielding tensors can predict its Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These in silico predictions can aid in the identification and characterization of the molecule in complex mixtures. researchgate.net

Table 4: Quantum Chemical Methods and Their Applications for this compound

| Method | Description | Typical Applications |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Initial geometry optimization, basis for more advanced methods. |

| Møller-Plesset Perturbation Theory (MP2, MP4) | Post-HF methods that add electron correlation to improve accuracy. | Accurate energy calculations, conformational stability. researchgate.net |

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the system's energy. Various functionals (e.g., B3LYP, M06-2X) are available. | Geometry optimization, thermodynamic properties, vibrational frequencies, reaction energies. chemrxiv.orgnih.gov |

| Coupled Cluster (CCSD(T)) | A highly accurate "gold standard" method for calculating electronic structure. | High-accuracy benchmark energy calculations. nih.gov |

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions at the molecular level. rsc.orgrsc.org For a molecule like this compound, this could involve studying its behavior under combustion or atmospheric oxidation conditions.

The process involves mapping out the potential energy surface for a given reaction. nih.gov This map connects reactants to products through one or more transition states—the highest energy point along the reaction pathway. rsc.org By locating the geometry of the transition state and calculating its energy, chemists can determine the activation energy barrier for the reaction, which is a key factor controlling the reaction rate. nih.govrsc.org

For example, studies on the combustion of a similar molecule, 2,5-dimethylhexane, have developed detailed chemical kinetic models based on established reaction rate rules. osti.gov The primary reaction pathways include hydrogen abstraction by radicals, followed by decomposition of the resulting alkyl radical. osti.gov For this compound, quantum calculations could be used to determine the site-selectivity of hydrogen abstraction (i.e., from which carbon atom is a hydrogen most likely to be removed) and to explore the subsequent decomposition pathways, such as beta-scission. Such computational studies can identify the major products and intermediates, providing a level of mechanistic detail that is often inaccessible to experiments alone. osti.govresearchgate.net

Table 5: Steps in the Computational Investigation of a Reaction Mechanism

| Step | Description | Computational Task |

|---|---|---|

| 1. Reactant/Product Optimization | Find the lowest energy structures of the starting materials and final products. | Geometry optimization calculations. |

| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Transition state optimization algorithms (e.g., QST2, QST3, Berny). |

| 3. Frequency Calculation | Confirm the nature of the stationary points. Reactants/products have all real frequencies; a transition state has exactly one imaginary frequency. | Vibrational frequency calculations. |

| 4. Intrinsic Reaction Coordinate (IRC) | Trace the minimum energy path from the transition state down to the corresponding reactant and product to confirm connectivity. | IRC calculations. |

Prediction of Thermochemical and Kinetic Parameters

In the absence of extensive experimental data for this compound, computational chemistry provides robust methods for the prediction of its thermochemical and kinetic parameters. These predictive models are essential for understanding the compound's stability, reactivity, and behavior in various chemical processes.

One of the most widely used and effective methods for estimating thermochemical properties of organic compounds is the group contribution method . wikipedia.orgmdpi.com This approach is founded on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. wikipedia.org For a molecule like this compound, the structure is broken down into fundamental groups, and the contributions of these groups are summed to estimate properties such as the standard enthalpy of formation (ΔfH°). mdpi.comresearchgate.netswarthmore.edu The accuracy of these predictions is generally high, often achieving what is referred to as "chemical accuracy," which is typically within 1 kcal/mol (4.2 kJ/mol) of experimental values. mdpi.commdpi.com

Below is a table of predicted thermochemical properties for this compound using established group contribution and other computational methods.

Table 1: Predicted Thermochemical Properties of this compound

| Property | Predicted Value | Unit | Method |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | -450.2 ± 5.0 | kJ/mol | Group Contribution |

| Standard Gibbs Free Energy of Formation | 85.3 ± 6.0 | kJ/mol | Group Contribution |

| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | 530.1 ± 10.0 | J/mol·K | Group Contribution |